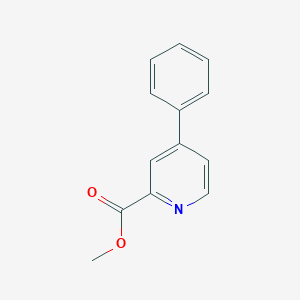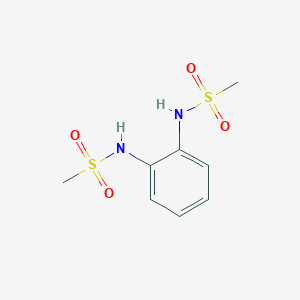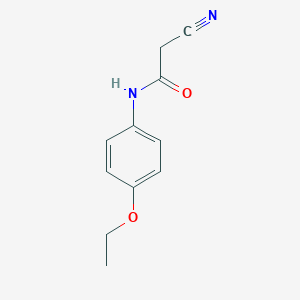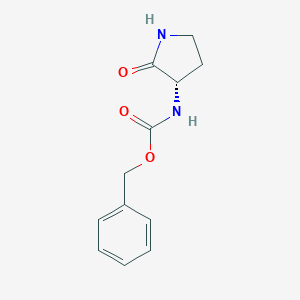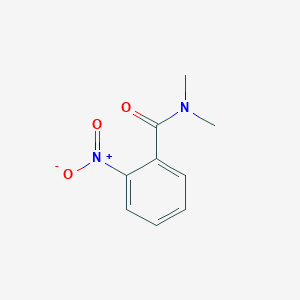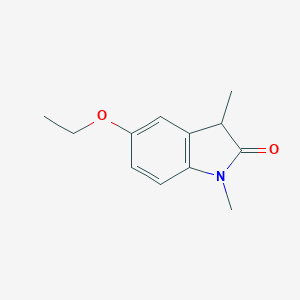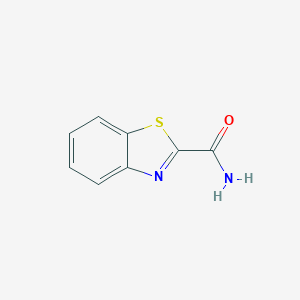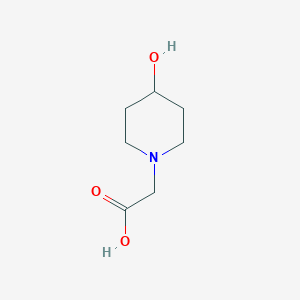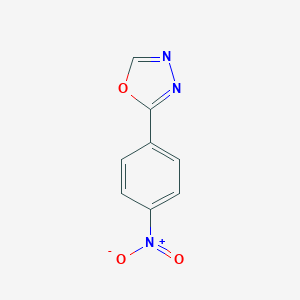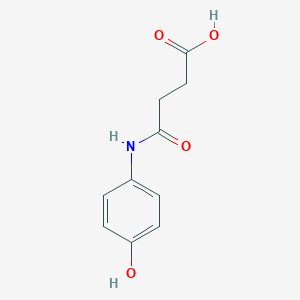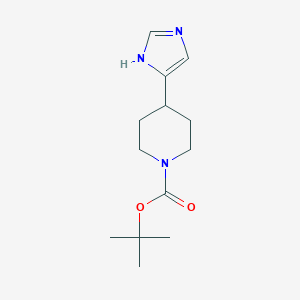
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate, also known as TIPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TIPPC belongs to the class of imidazole-containing compounds and is synthesized through a multi-step process involving the reaction of various reagents.
Scientific Research Applications
Synthesis and Industrial Applications
One significant application of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate in scientific research is in the synthesis of vandetanib, a therapeutic compound. Through various synthetic routes, this compound has shown to be of commercial value due to favorable yields in manufacturing scale. Vandetanib's synthesis involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes, highlighting the compound's utility in complex organic syntheses (W. Mi, 2015).
Antioxidant Applications
Research has explored the environmental occurrence, fate, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds have been identified in various environmental matrices and human samples, indicating widespread use and potential health implications. The study suggests further investigation into novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Catalytic and Synthetic Chemistry
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate finds application in catalytic processes and the synthesis of N-heterocycles, particularly in asymmetric synthesis via sulfinimines. This methodology allows access to a diverse range of structurally complex piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in natural products and therapeutic compounds (R. Philip et al., 2020).
Environmental and Ecotoxicological Research
Studies on environmental pollutants such as 4-tert-Octylphenol, a degradation product of non-ionic surfactants and industrial chemical, have highlighted its presence across various environmental compartments. Its degradation products, identified in environmental and human samples, exhibit endocrine-disrupting effects, underscoring the need for developing environmentally friendly alternatives with minimal ecotoxicological impact (L. Olaniyan et al., 2020).
properties
IUPAC Name |
tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKCVDQVXZSOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


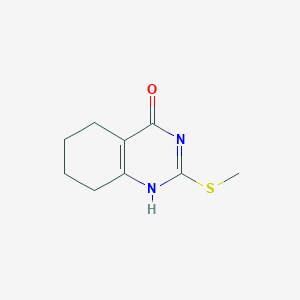
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
